
2,2,2-Trichloro-1-phenylsulfanylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-1-phenylsulfanylethanol is an organic compound with the molecular formula C8H7Cl3OS It is a derivative of ethanol where the hydrogen atoms at the second carbon are replaced by chlorine atoms, and a phenylsulfanyl group is attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
2,2,2-Trichloro-1-phenylsulfanylethanol can be synthesized through several methods. One common method involves the reaction of chloral with phenylthiol in the presence of a base. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using chloral and phenylthiol. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. Advanced purification methods, including distillation and crystallization, are employed to obtain the final compound.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-1-phenylsulfanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trichloro-1-phenylsulfanylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-Trichloro-1-phenylsulfanylethanol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with biological molecules, potentially disrupting their normal function. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may exert biological effects.
類似化合物との比較
Similar Compounds
2,2,2-Trichloro-1-phenylethanol: Similar structure but lacks the sulfanyl group.
2,2,2-Trichloroethanol: A simpler compound with only the trichloromethyl group attached to ethanol.
Uniqueness
2,2,2-Trichloro-1-phenylsulfanylethanol is unique due to the presence of both the trichloromethyl and phenylsulfanyl groups
特性
CAS番号 |
33243-78-6 |
|---|---|
分子式 |
C8H7Cl3OS |
分子量 |
257.6 g/mol |
IUPAC名 |
2,2,2-trichloro-1-phenylsulfanylethanol |
InChI |
InChI=1S/C8H7Cl3OS/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5,7,12H |
InChIキー |
BSWOCIGVUZRVJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


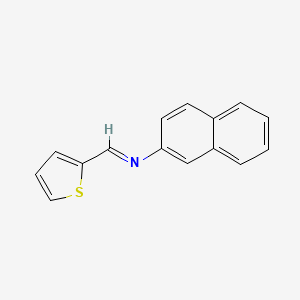
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
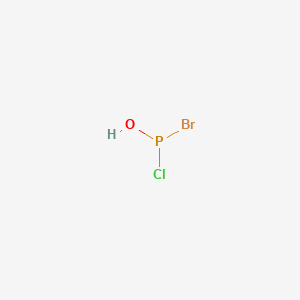
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

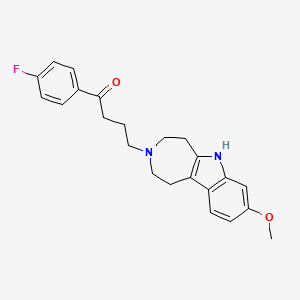

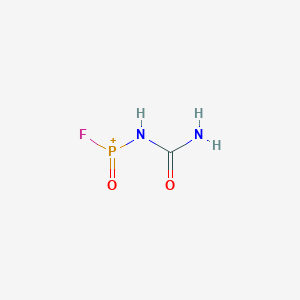
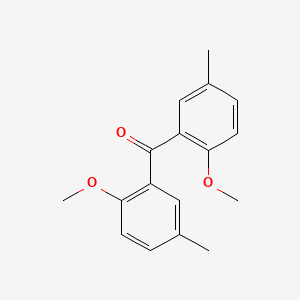
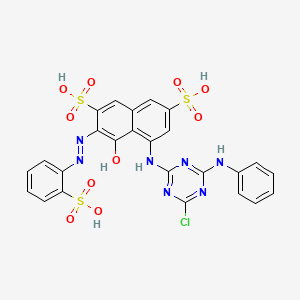
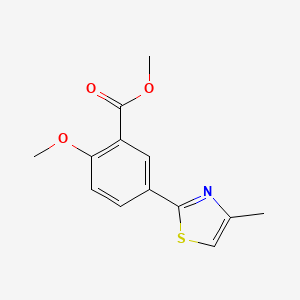
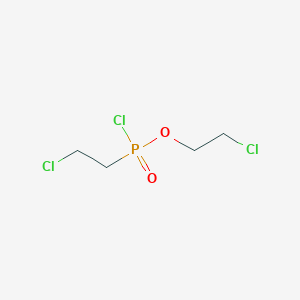

![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)
